REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)(=[O:5])=[O:4].Cl[Sn]Cl>C(O)C>[NH2:12][C:8]1[CH:7]=[C:6]([S:3]([N:2]([CH3:15])[CH3:1])(=[O:5])=[O:4])[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
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Details
|
Ethyl acetate (200 mL) and NaHCO3 (sat, 100 mL) were added to the residue
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with water
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |